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molecular formula C15H21BrO3 B8373669 4-Octyloxy-3-bromobenzoic acid

4-Octyloxy-3-bromobenzoic acid

Cat. No. B8373669
M. Wt: 329.23 g/mol
InChI Key: BZMGEDKIRQLGIQ-UHFFFAOYSA-N
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Patent
US04222888

Procedure details

540 mg (≃0.002 mole) of ##STR17## C5H11 and 700 mg (≃0.002 mole) of 3-bromo-4 octyloxybenzoic acid chloride are charged in a reactor containing 10 ml of pyridine and kept at ambient temperature for 48 hours. The reaction mixture is then poured into a solution containing 10 ml of concentrated H2SO4 and 100 g of ice. The organic fraction is extracted three times with ether then washed three times with water and finally dried on anhydrous Na2SO4. The solvent is evaporated and the product is recrystallised three times in ethanol. 850 ml of product are obtained. The molar efficiency is 73%. Step (d) of substituting the cyanide group for the bromine group
Name
3-bromo-4 octyloxybenzoic acid chloride
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[O:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])[C:5](Cl)=[O:6].[OH:20]S(O)(=O)=O>N1C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[O:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])[C:5]([OH:20])=[O:6]

Inputs

Step One
Name
3-bromo-4 octyloxybenzoic acid chloride
Quantity
700 mg
Type
reactant
Smiles
BrC=1C=C(C(=O)Cl)C=CC1OCCCCCCCC
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
ice
Quantity
100 g
Type
reactant
Smiles
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture is then poured into a solution
EXTRACTION
Type
EXTRACTION
Details
The organic fraction is extracted three times with ether
WASH
Type
WASH
Details
then washed three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
finally dried on anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
CUSTOM
Type
CUSTOM
Details
the product is recrystallised three times in ethanol

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
BrC=1C=C(C(=O)O)C=CC1OCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: VOLUME 850 mL

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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